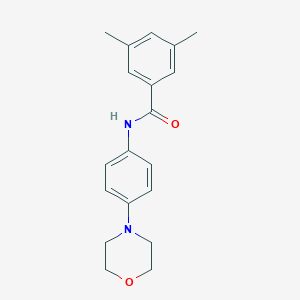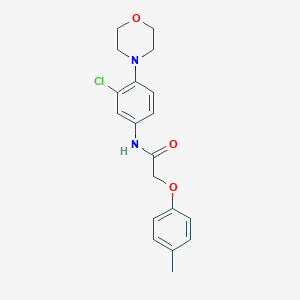
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMPB is a member of the benzamide family of compounds and is synthesized through a series of complex chemical reactions. In
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is not fully understood. However, it is believed that 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide exerts its anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and interfering with DNA replication.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is its potent anti-cancer activity. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to be effective against a broad range of cancer cell lines, making it a promising candidate for the development of new cancer treatments. However, there are also limitations to the use of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide in lab experiments. The synthesis process is complex and requires specialized equipment and expertise. Additionally, 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide may have toxic effects on normal cells, which may limit its use in clinical applications.
Future Directions
There are several future directions for 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide research. One potential direction is the development of new cancer treatments that incorporate 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. Another potential direction is the development of new antibiotics and antiviral drugs that incorporate 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide and its potential applications in the treatment of inflammatory diseases.
Synthesis Methods
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis process involves the conversion of 4-morpholin-4-ylphenylamine to 3,5-dimethylbenzoyl chloride, which is then reacted with morpholine to yield 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide is in the field of cancer research. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has been found to exhibit potent anti-cancer activity against a broad range of cancer cell lines. 3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and viruses.
properties
Product Name |
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-14-11-15(2)13-16(12-14)19(22)20-17-3-5-18(6-4-17)21-7-9-23-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22) |
InChI Key |
NNLPLEPJNVXCJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-benzoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B253064.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B253068.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B253070.png)
![2-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B253071.png)
![4-ethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B253072.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B253073.png)
![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)


![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)